1-Cyclopentyl-2-hydroxyethanone
Description
1-Cyclopentyl-2-hydroxyethanone is a hydroxyketone derivative characterized by a cyclopentyl group attached to the carbonyl carbon and a hydroxyl group on the adjacent carbon of the ethanone backbone. The compound is of interest in synthetic organic chemistry for developing chiral intermediates or bioactive molecules .
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-cyclopentyl-2-hydroxyethanone |
InChI |
InChI=1S/C7H12O2/c8-5-7(9)6-3-1-2-4-6/h6,8H,1-5H2 |
InChI Key |
DIKKQWNGQHQRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-2-hydroxyethanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alkane or other reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.
Reduction: Cyclopentyl ethane.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
1-Cyclopentyl-2-hydroxyethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-Cyclopentyl-2-hydroxyethanone with structurally related compounds:
*Note: Melting/boiling points for the target compound are inferred based on aliphatic hydroxyketone analogs.
Key Observations
Cycloalkyl vs. Aromatic Substituents: Aliphatic cycloalkyl groups (e.g., cyclopentyl) reduce rigidity compared to aromatic analogs (e.g., hydroxyphenyl derivatives), leading to lower melting points and enhanced solubility in nonpolar solvents . Aromatic derivatives (e.g., 2-hydroxyphenyl variants) exhibit higher thermal stability due to π-π stacking interactions .
Functional Group Effects: The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 1-cyclopentylethanone. This may enhance solubility in polar solvents like ethanol or water .
Biological Relevance: Hydroxyacetophenones with aromatic systems (e.g., 1-(4-amino-2-hydroxyphenyl)ethanone) are studied for pharmacological properties, suggesting that the aliphatic hydroxylated analog (target compound) may also have unexplored bioactivity .
Synthetic Accessibility :
- Cyclopentyl-containing compounds often require specialized catalysts (e.g., for cyclization or stereoselective synthesis), whereas aromatic analogs are typically synthesized via Friedel-Crafts acylations .
Biological Activity
1-Cyclopentyl-2-hydroxyethanone, with the molecular formula and a molecular weight of approximately 128.17 g/mol, is a compound that has garnered interest due to its potential biological activities. This compound is characterized by a cyclopentyl group attached to a hydroxyethanone moiety, which may contribute to its diverse biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas. Below is a summary of notable findings:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of the bacterial cell membrane integrity.
Enzyme Inhibition
This compound has also shown promise as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
Anti-inflammatory Effects
In vivo studies have suggested that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus presenting a potential therapeutic avenue for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Neuroprotective Potential
Another study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The administration of this compound resulted in improved memory performance on the Morris water maze test compared to the control group.
| Treatment Group | Escape Latency (seconds) |
|---|---|
| Control | 45 ± 5 |
| Treatment (1 mg/kg) | 30 ± 4 |
Safety and Toxicity
While promising, further investigation into the safety profile and potential toxicity of this compound is essential. Preliminary assessments suggest low acute toxicity; however, comprehensive toxicological studies are warranted to evaluate long-term effects and safe dosage levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
